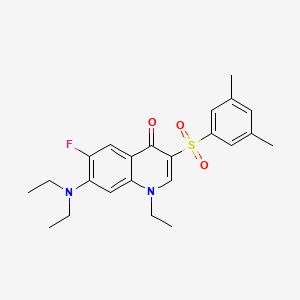
7-(diethylamino)-3-((3,5-dimethylphenyl)sulfonyl)-1-ethyl-6-fluoroquinolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “7-(diethylamino)-3-((3,5-dimethylphenyl)sulfonyl)-1-ethyl-6-fluoroquinolin-4(1H)-one” has a molecular formula of C23H27FN2O3S. It has an average mass of 430.535 Da and a monoisotopic mass of 430.172638 Da .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not specified in the search results .Aplicaciones Científicas De Investigación
Antibacterial Applications
Research has demonstrated that quinoline derivatives exhibit broad antibacterial activity, highlighting their potential in treating systemic infections. For instance, a study revealed that certain quinoline compounds possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria, suggesting their utility in developing new antibacterial agents. This finding underscores the quinoline scaffold's importance in medicinal chemistry for designing new therapies to combat bacterial resistance (Koga et al., 1980).
Antimalarial Effects
Quinoline derivatives have also been investigated for their antimalarial effects. A study focused on synthesizing and evaluating a series of quinoline compounds for their potency against malaria in mice models. These compounds exhibited significant antimalarial activity, contributing valuable insights into the development of new antimalarial drugs (Kesten et al., 1987).
Molecular Interaction Studies
Another interesting application is in the study of molecular interactions, particularly in the context of receptor and ion channel function. For instance, research using the fluorogenic maleimide derivative of a quinoline compound has provided insights into the interaction between ryanodine receptors and triadin, shedding light on the molecular mechanisms underlying calcium channel function (Liu & Pessah, 1994).
Synthetic Methodology and Chemical Structure
Quinoline derivatives are also pivotal in synthetic chemistry, serving as intermediates or targets for synthesizing complex molecules. For instance, research into Pummerer-type cyclization has led to the synthesis of tetrahydroisoquinoline and benzazepine derivatives, showcasing the versatility of quinoline compounds in facilitating complex chemical transformations (Saitoh et al., 2001).
Antioxidative and Prooxidative Effects
The dual antioxidative and prooxidative properties of quinoline derivatives have been explored, demonstrating their potential in modulating oxidative stress-related pathways. This balance between antioxidative and prooxidative effects is crucial for developing therapeutic agents targeting diseases where oxidative stress plays a key role (Liu et al., 2002).
Propiedades
IUPAC Name |
7-(diethylamino)-3-(3,5-dimethylphenyl)sulfonyl-1-ethyl-6-fluoroquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN2O3S/c1-6-25(7-2)21-13-20-18(12-19(21)24)23(27)22(14-26(20)8-3)30(28,29)17-10-15(4)9-16(5)11-17/h9-14H,6-8H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDZWTPOHFAXGCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N(CC)CC)F)S(=O)(=O)C3=CC(=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(diethylamino)-3-((3,5-dimethylphenyl)sulfonyl)-1-ethyl-6-fluoroquinolin-4(1H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-Fluoroanilino)-2-[2-(3-methylanilino)ethylamino]-4-oxobutanoic acid](/img/structure/B2604362.png)
![Ethyl 4-(2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzoate](/img/structure/B2604364.png)
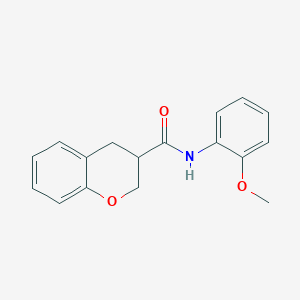
![N-benzyl-2-(3-(4-ethoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-ethylacetamide](/img/no-structure.png)
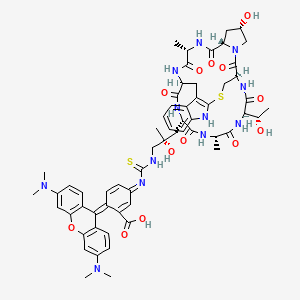
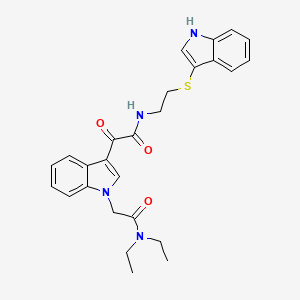
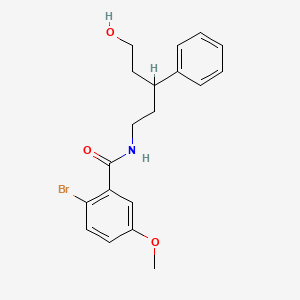
![Spiro[1,3-dihydronaphthalene-4,1'-cyclobutane]-2-one](/img/structure/B2604372.png)
![(1R,5S)-8-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2604374.png)
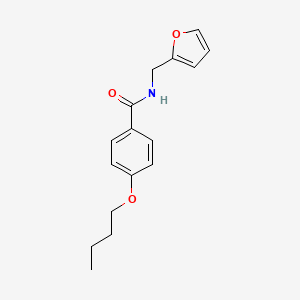
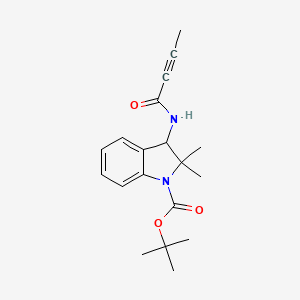
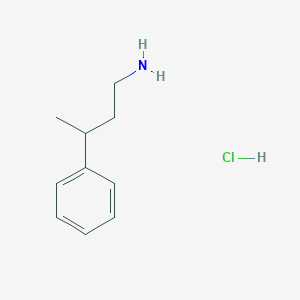
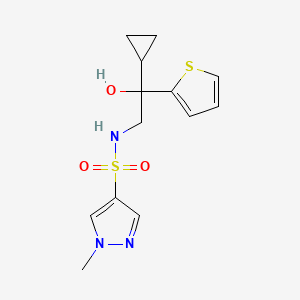
![5-Fluoro-2-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine](/img/structure/B2604384.png)